1,2,3,4-Tetrahydro-naphthalene-1-carbothioic acid amide
Overview
Description
1,2,3,4-Tetrahydro-naphthalene-1-carbothioic acid amide is a chemical compound with the molecular formula C11H13NS and a molecular weight of 191.29 . It is a main product offered by BOC Sciences .
Molecular Structure Analysis
The InChI key for 1,2,3,4-Tetrahydro-naphthalene-1-carbothioic acid amide is WCOTWXXZVVJKIP-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule.Scientific Research Applications
Overview
While the specific compound "1,2,3,4-Tetrahydro-naphthalene-1-carbothioic acid amide" is not directly mentioned in the available literature, research on related naphthalene compounds and derivatives has shown diverse scientific applications, particularly in the field of medicinal chemistry. These compounds exhibit a wide range of biological activities and are being explored for their potential in treating various diseases.
Medicinal Chemistry and Biological Activity
Naphthalene derivatives, including naphthalimides and their heterocyclic variants, are significant in medicinal applications due to their structural framework, which allows for interaction with various biological molecules. This interaction is facilitated by their π-deficient large conjugated planar structure, making them effective in binding with DNAs, enzymes, and receptors through noncovalent bonds. This characteristic has led to the exploration of naphthalene derivatives as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Notably, some naphthalene derivatives have progressed to clinical trials as anticancer agents, indicating their significant therapeutic potential. Furthermore, these compounds are being developed for use as artificial ion receptors, fluorescent probes, diagnostic agents, and cell imaging agents, highlighting their versatility in biomedical research (Gong et al., 2016).
Synthesis and Application
The synthesis of naphthalene derivatives, such as 1,3-dihydroxynaphthalene, is crucial for their application in various scientific fields. These synthesis methods have evolved to be more eco-friendly and efficient, contributing to the compound's availability for research and development purposes (You-lan, 2005).
Environmental and Health Impact Studies
Naphthalene and its derivatives are also studied for their environmental impact and health implications. Research on naphthalene's sources, exposure, and potential carcinogenicity has been critical in understanding its environmental and health risks. This includes studies on indoor and outdoor air quality, emphasizing the need for monitoring and regulating naphthalene and its derivatives to prevent adverse health effects (Jia & Batterman, 2010).
properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOTWXXZVVJKIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydronaphthalene-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.